Methyl 2,2-dibutylpyrrolidine-1-carboxylate

Description

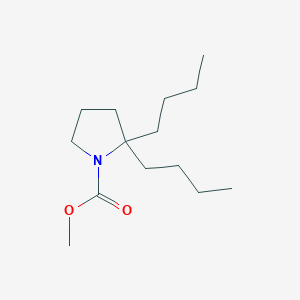

Methyl 2,2-dibutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a methyl ester group and two butyl groups attached to the pyrrolidine ring, which can influence its chemical properties and reactivity.

Properties

CAS No. |

919286-37-6 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

methyl 2,2-dibutylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H27NO2/c1-4-6-9-14(10-7-5-2)11-8-12-15(14)13(16)17-3/h4-12H2,1-3H3 |

InChI Key |

LHYXMHRCPOZVJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCN1C(=O)OC)CCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2,2-dibutylpyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dibutylpyrrolidine with methyl chloroformate under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2,2-dibutylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the ester group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,2-dibutylpyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of various functional groups, making it suitable for synthesizing compounds with biological activity.

Case Study: Antimicrobial Activity

A study focusing on derivatives of pyrrolidine compounds showed that modifications of the this compound led to enhanced antibacterial properties against various strains of bacteria. The compound's ability to act as a scaffold for drug development emphasizes its relevance in medicinal chemistry .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Alkylation Reactions : this compound can undergo alkylation to form more complex molecules.

- Esterification : The carboxylate group can react with alcohols to form esters, which are valuable in the synthesis of fragrances and pharmaceuticals.

Table: Summary of Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Forms new carbon-carbon bonds | Alkylated pyrrolidine derivatives |

| Esterification | Produces esters from alcohols | Fragrance compounds |

| Amidation | Forms amides from amines | Pharmaceutical intermediates |

Therapeutic Potential

Recent studies have indicated that this compound may possess therapeutic properties, particularly in the realm of enzyme inhibition.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit specific enzymes related to bacterial resistance mechanisms. For instance, studies on enzyme inhibition have shown promising results against dihydrofolate reductase (DHFR), a target for many antibacterial drugs .

Biochemical Applications

The compound's structural features make it a candidate for biochemical applications, particularly in drug design and discovery.

Molecular Docking Studies

Molecular docking studies have shown that this compound derivatives exhibit strong binding affinities to target proteins involved in metabolic pathways. This suggests potential applications in designing inhibitors for specific diseases .

Mechanism of Action

The mechanism of action of Methyl 2,2-dibutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Methyl 2,2-dibutylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

Methyl pyrrolidine-2-carboxylate: Lacks the butyl groups, resulting in different chemical properties and reactivity.

tert-Butyl 2-methylpyrrolidine-1-carboxylate: Contains a tert-butyl group instead of the butyl groups, which can affect its steric and electronic properties.

Pyrrolidine-2,5-diones: These compounds have a different substitution pattern on the pyrrolidine ring, leading to distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

Methyl 2,2-dibutylpyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of pyrrolidine derivatives. Its chemical structure is characterized by the presence of two butyl groups attached to the pyrrolidine ring, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, certain derivatives of similar compounds have shown significant cytotoxic effects against leukemia cell lines:

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| 11g | K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 | |

| 6g | CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 |

These values indicate that this compound and its derivatives may act similarly to nucleoside analogues, potentially interfering with cellular proliferation mechanisms.

The proposed mechanism involves the induction of apoptosis in cancer cells. In particular, studies have noted:

- Cell Cycle Arrest : Treatment with specific compounds led to an increase in the G0 phase population and a decrease in S and G2/M phases in K562 cells, indicating a halt in cell division.

- Apoptotic Induction : The accumulation of cells in the subG1 phase suggests significant apoptotic activity induced by these compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial effects. While specific data on this compound is limited, related studies suggest that pyrrolidine derivatives often exhibit broad-spectrum antimicrobial activity. For example:

- Mechanistic Insights : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Case studies focusing on the application of this compound in clinical settings are still emerging. However, existing research highlights the importance of conducting detailed case studies to explore patient responses to treatments involving this compound.

Example Case Study Framework

A typical case study might involve:

- Patient Demographics : Age, sex, and medical history.

- Treatment Protocol : Dosage and administration method of this compound.

- Outcomes Measured : Tumor size reduction, side effects experienced, and overall survival rates.

This structured approach allows for a comprehensive understanding of the compound's efficacy and safety profile in real-world scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.